![molecular formula C28H40O6 B1582791 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine CAS No. 29471-17-8](/img/no-structure.png)

2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

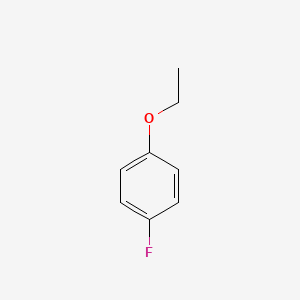

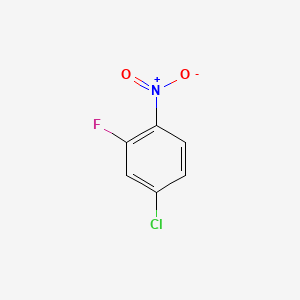

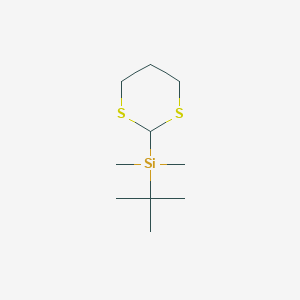

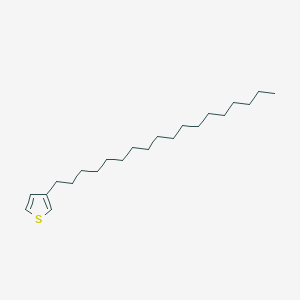

2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine is a useful research compound. Its molecular formula is C28H40O6 and its molecular weight is 472.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

This compound has been investigated for its potential as a corrosion inhibitor on mild steel in hydrochloric acid medium. The macrocyclic crown ether compounds, including derivatives of dibenzo-18-crown-6-ether, have shown significant inhibition efficiency. Experimental and theoretical approaches, including electrochemical methods and quantum chemical calculations, have supported the high efficiency of these compounds in protecting metal surfaces from corrosion .

Phase-Transfer Catalysis

Dibenzo-18-crown-6-ether derivatives are known to act as phase-transfer catalysts . They facilitate the transfer of a reactant from one phase into another where the reaction occurs. This is particularly useful in syntheses involving ions or molecules that are soluble in different phases .

Ion Transport Across Membranes

These compounds can also be used for ion transport across membranes . Their ability to selectively bind and transport ions can be applied in various fields, including analytical chemistry, where they can be used to separate ions based on size and charge .

Synthesis of Liquid Crystal Polyesters

The macrocyclic structure of these compounds makes them suitable as synthons for the preparation of liquid crystal polyesters . These materials have applications in advanced display technologies and electronic devices .

properties

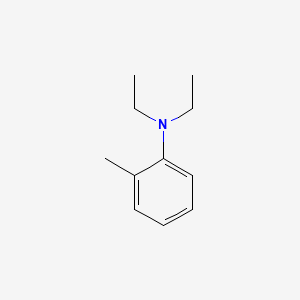

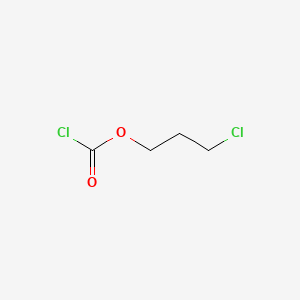

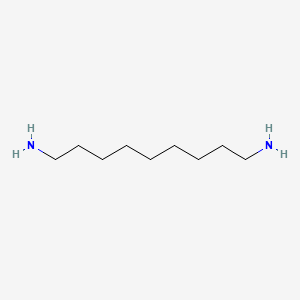

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine involves the cyclization of a precursor compound containing two benzene rings and eight ether linkages. The cyclization reaction is carried out under acidic conditions to form the desired compound.", "Starting Materials": [ "2,6-di-tert-butylphenol", "2,4,8,10-tetraoxaspiro[5.5]undecane", "p-toluenesulfonic acid", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 2,6-di-tert-butylphenol is reacted with 2,4,8,10-tetraoxaspiro[5.5]undecane in the presence of p-toluenesulfonic acid as a catalyst in dichloromethane solvent.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the desired intermediate is formed.", "Step 3: The intermediate is then treated with sodium bicarbonate and water to neutralize the acid catalyst and extract the product.", "Step 4: The product is purified by column chromatography to obtain the final compound, 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine." ] } | |

CAS RN |

29471-17-8 |

Product Name |

2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine |

Molecular Formula |

C28H40O6 |

Molecular Weight |

472.6 g/mol |

IUPAC Name |

11,24-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene |

InChI |

InChI=1S/C28H40O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-29-12-16-32-24-10-8-22(28(4,5)6)20-26(24)34-18-14-30-11-15-31-23/h7-10,19-20H,11-18H2,1-6H3 |

InChI Key |

ODEWVZWKIFSVMI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(C)(C)C)OCCOCCO2 |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(C)(C)C)OCCOCCO2 |

Other CAS RN |

29471-17-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.